(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound “(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione core. Key substituents include:
- A (2Z)-configured methylidene group linked to a 5-(2,4-dichlorophenyl)-substituted furan-2-yl moiety, contributing steric bulk and electron-withdrawing properties.
- A 3,4-dimethoxybenzyl group at position 6, introducing electron-donating methoxy groups that may enhance solubility and modulate electronic interactions.
The dichlorophenyl and dimethoxybenzyl groups suggest a balance between lipophilicity (for membrane penetration) and polar interactions (for target binding), though experimental validation is required.
Properties
Molecular Formula |
C25H17Cl2N3O5S |
|---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
(2Z)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C25H17Cl2N3O5S/c1-33-20-7-3-13(10-21(20)34-2)9-18-23(31)28-25-30(29-18)24(32)22(36-25)12-15-5-8-19(35-15)16-6-4-14(26)11-17(16)27/h3-8,10-12H,9H2,1-2H3/b22-12- |
InChI Key |
UOXSTSHZYCWRCH-UUYOSTAYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)SC3=NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This core structure can be synthesized through a series of condensation reactions involving appropriate thioamide and hydrazine derivatives.
Final Coupling and Cyclization: The final step involves coupling the furan and dichlorophenyl intermediates with the thiazolo[3,2-b][1,2,4]triazine core, followed by cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting the synthetic process to large-scale production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound (2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic compound that has garnered attention in various scientific research applications. This article explores its potential applications in medicinal chemistry, particularly in the fields of anti-cancer and anti-inflammatory research, as well as its synthesis and characterization.
Chemical Properties and Structure
The compound features a unique structure that incorporates multiple functional groups, contributing to its biological activity. The presence of a thiazole ring fused with a triazine moiety is significant for its pharmacological properties. The molecular formula is , with a molecular weight of approximately 412.35 g/mol. Its structural complexity allows for interactions with various biological targets.
Anti-Cancer Activity
Research indicates that compounds similar to (2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibit promising anti-cancer properties. For instance:
- Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that related compounds can effectively reduce cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest .
- Case Studies : A study demonstrated that derivatives of thiazolo-triazine compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as lead compounds for further development .
Anti-Inflammatory Properties
The compound also shows potential as an anti-inflammatory agent:
- Biological Activity : Research has highlighted that similar thiazole and triazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory pathways .
- Experimental Evidence : In animal models of inflammation, these compounds have been shown to reduce edema and pain responses significantly .
Synthesis Pathways
The synthesis of (2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through the condensation of appropriate thioketones with aldehydes or ketones under acidic or basic conditions.
- Cyclization : The thiazole derivative undergoes cyclization with a substituted furan to form the desired triazine structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity:
- NMR Spectroscopy : Provides information on the molecular structure and confirms the presence of specific functional groups.
- Mass Spectrometry : Used to determine the molecular weight and confirm the molecular formula.
- Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a core structure with derivatives like “(2Z)-2-(furan-2-ylmethylidene)-6-(phenylmethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione” (). Key differences include:
Physicochemical Properties
- Solubility : The 3,4-dimethoxybenzyl group likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., phenylmethyl in ) .
- Metabolic Stability : Dichlorophenyl groups may reduce metabolic degradation, extending half-life in biological systems .
Research Findings and Limitations
- Theoretical Predictions : CoMFA models () suggest the target compound’s dichlorophenyl and dimethoxy groups occupy steric and electrostatic favorable regions for AChE binding .
- Experimental Gaps: No direct bioactivity data for the target compound exists in the provided evidence. Comparative studies with halogenated triazine-dione derivatives are needed.
- Contradictions : While higher lipophilicity may improve membrane penetration (), it could also reduce solubility, necessitating formulation optimization .
Biological Activity
The compound (2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores its biological activity based on various studies and findings.
Structural Overview
The molecular formula of the compound is C₁₈H₁₅Cl₂N₃O₄S. Its structure features a thiazole ring fused with a triazine moiety, combined with furan and benzyl substituents. This structural diversity is believed to contribute to its biological properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar thiazole derivatives. For instance:
- In Vitro Antibacterial Studies : Compounds derived from thiazole structures have shown significant antibacterial activity against various strains of bacteria. The minimal inhibitory concentrations (MICs) were reported to range from 0.25 to 4 µg/mL for some derivatives . This suggests that the thiazole ring may enhance the antibacterial efficacy of the compound.
- Antifungal Activity : The presence of furan and thiazole moieties has been linked to antifungal activity against Candida albicans and other fungi. Some derivatives exhibited inhibitory zones of up to 25 mm against gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of compounds similar to (2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has been evaluated using various assays:
- Phosphomolybdate Method : This technique demonstrated that certain derivatives exhibited antioxidant activity values ranging from 2007.67 to 1654.76 µg AAE/g dry sample. The most effective compounds contained aryldiazenyl functions within their structure .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated:
- Cell Line Studies : Research indicates that derivatives of this compound can inhibit the growth of several cancer cell lines including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). Some compounds showed GI50 values indicating effective growth inhibition at concentrations lower than those of standard chemotherapeutic agents like doxorubicin .
Case Studies
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
Answer:
The synthesis typically involves multi-step reactions:
Condensation : A benzaldehyde derivative (e.g., 2,4-dichlorophenyl-substituted furan aldehyde) reacts with a primary amine (e.g., 3,4-dimethoxybenzylamine) to form a Schiff base intermediate. This step often uses acetic acid/DMF mixtures under reflux .
Cyclization : The Schiff base reacts with mercaptoacetic acid or chloroacetic acid in the presence of sodium acetate to form the thiazolidinone or thiazolo-triazine core. For example, mercaptoacetic acid facilitates thiazolidinone ring closure via nucleophilic attack at the carbonyl carbon .
Functionalization : Final modifications, such as azo linkages or methylidene group introduction, are achieved using reagents like benzoyl chloride or phenylacetyl chloride in 1,4-dioxane with triethylamine (TEA) as a base .
Key intermediates include Schiff bases (e.g., 1-(substituted-phenyl)-N-(methoxyphenyl)methanamine) and cyclized precursors (e.g., thiazolidinone derivatives) .
Basic: Which spectroscopic techniques are most effective for confirming the Z-configuration of the methylidene group?
Answer:
NMR Spectroscopy :
- H-NMR : Coupling constants () between the methylidene protons (typically for Z-configuration) and NOE correlations between the methylidene proton and adjacent aromatic protons confirm spatial proximity .
- C-NMR : Chemical shifts of the carbonyl carbons (170–175 ppm) and methylidene carbons (120–130 ppm) provide additional confirmation .
X-ray Crystallography : Single-crystal analysis unambiguously determines the Z-configuration, as demonstrated in structurally similar compounds (e.g., 7-(4-chlorobenzylidene) derivatives) .
Advanced: How can reaction yields be optimized during thiazolo-triazine core synthesis under varying catalytic conditions?
Answer:
Critical parameters include:
Catalyst Selection : Sodium acetate or TEA improves cyclization efficiency by deprotonating thiol groups (e.g., in mercaptoacetic acid) .
Solvent System : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, while acetic acid promotes proton transfer in condensation steps .
Temperature and Time : Reflux (100–120°C) for 2–24 hours ensures complete cyclization, as seen in triazolo-triazine syntheses .
Purification : Recrystallization from DMF/ethanol mixtures removes unreacted starting materials, improving purity .
Advanced: What strategies resolve contradictory data on the compound’s stability under different pH conditions?
Answer:
Controlled Stability Studies :
- Conduct HPLC or LC-MS analyses at pH 1–13 to monitor degradation products. For example, acidic conditions may hydrolyze the methylidene group, while alkaline conditions could cleave the furan ring .
Comparative Kinetic Analysis :
- Use Arrhenius plots to compare degradation rates across studies, accounting for temperature and solvent variations .
Structural Analogues : Compare stability with related compounds (e.g., triazolothiadiazines) to identify moiety-specific vulnerabilities .
Basic: What in vitro assays evaluate the antimicrobial activity of this compound?
Answer:
Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Agar Diffusion : Measure zones of inhibition to assess broad-spectrum activity.
Time-Kill Assays : Quantify bactericidal effects over 24 hours, particularly for slow-acting compounds .
Advanced: How does computational modeling predict interactions with bacterial targets?
Answer:
Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions, predicting reactivity with bacterial enzyme active sites (e.g., dihydrofolate reductase) .
Molecular Docking : Simulate binding to targets like DNA gyrase using AutoDock Vina. For example, the dichlorophenyl group may exhibit π-π stacking with tyrosine residues .
MD Simulations : Assess binding stability over 100-ns trajectories to prioritize analogs with favorable interactions .
Advanced: What methodologies establish SAR for analogs with modified substituents?
Answer:
Systematic Substitution : Synthesize analogs with varying dichlorophenyl (e.g., mono-/tri-chloro) or dimethoxybenzyl (e.g., methoxy vs. ethoxy) groups .
Biological Screening : Compare MICs and cytotoxicity (e.g., via MTT assays) to identify substituents enhancing selectivity .
QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., Cl substituent position) with activity .
Basic: Which crystallization solvents produce high-quality single crystals for X-ray analysis?
Answer:
DMF/Acetic Acid : Produces needle-like crystals suitable for diffraction, as used in thiazolidinone derivatives .
Ethanol : Yields block-shaped crystals via slow evaporation, demonstrated in triazolothiadiazine crystallography .
DCM/Hexane : Layered diffusion methods generate crystals with minimal disorder, critical for resolving methylidene configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
